N-Acetylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Role in Peptide Synthesis

[1] *Box, H. C. (1972). Radiation damage mechanisms as revealed through electron spin resonance studies of x-irradiated acetylglycine. Journal of Chemical Physics, 57(11), 4295-4298. ()

Studies on Metal Binding Properties

Another area of research explores Acetylglycine's ability to bind to metal ions. This property makes it a potential candidate for studying metal transport and chelation (binding) processes in biological systems. For instance, some studies have investigated its interaction with copper ions, which play a role in various cellular functions [2].

[2] *Anderegg, G., & Newman, L. (1954). Metal complexes in protein structure. Record of Chemical Progress, 15(2), 127-149. ()

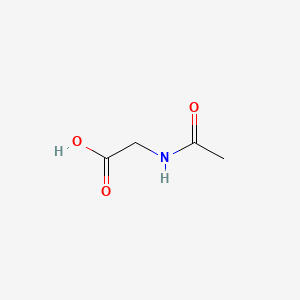

N-Acetylglycine, also known as aceturic acid or N-acetamidoacetic acid, is a derivative of the amino acid glycine. Its chemical formula is with a molar mass of approximately 117.11 g/mol . This compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, characterized by an acyl group attached to the nitrogen atom of the alpha amino acid structure. N-Acetylglycine serves as a biologically available form of glycine, often produced through enzymatic processes involving N-acetyltransferases or during the degradation of N-acetylated proteins .

Acetylglycine's primary function in the body lies in its role as a detoxification agent. Certain foreign compounds, including some medications and environmental toxins, can be conjugated (attached) to glycine through an amide bond, forming a molecule more readily eliminated by the kidneys []. Acetylglycine serves as an intermediate in this process. The conjugation with glycine increases the water solubility of the foreign compound, facilitating its excretion in the urine [].

- Acetylation: The acetylation of glycine can be achieved using acetic anhydride or acetyl chloride, resulting in the formation of N-acetylglycine .

- Hydrolysis: Under acidic or basic conditions, N-acetylglycine can hydrolyze to release glycine and acetic acid.

- Amidation: It can react with other amines to form amides, showcasing its potential in synthetic organic chemistry.

N-Acetylglycine plays a significant role in biological systems. It is involved in various metabolic pathways and has been identified as a product of protein degradation processes. The compound is particularly relevant in eukaryotic organisms where it participates in:

- Protein Modification: Approximately 85% of human proteins are acetylated at their N-termini, which enhances protein stability and function .

- Enzymatic Activity: The enzyme glycine N-acyltransferase catalyzes the formation of N-acetylglycine from glycine and acetyl-CoA, indicating its role in metabolic pathways related to fatty acid metabolism .

Several methods exist for synthesizing N-acetylglycine, including:

- Direct Acetylation: Glycine is reacted with acetic anhydride or acetyl chloride under controlled conditions to produce N-acetylglycine .

- Amidocarbonylation: A more complex method involves reacting paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt catalyst, yielding high selectivity for N-acetylglycine .

- Biological Synthesis: In vivo synthesis occurs through enzymatic pathways involving specific transferases that acetylate glycine directly.

N-Acetylglycine has several applications across various fields:

- Pharmaceuticals: It is investigated for its potential therapeutic effects, including roles in metabolic disorders and as a precursor for other bioactive compounds.

- Food Industry: Used as a food additive due to its properties that enhance solubility and stability in protein formulations .

- Research: Serves as a biochemical marker in studies related to protein modification and metabolism.

Research indicates that N-acetylglycine interacts with various biological molecules, influencing metabolic processes. Studies have shown its involvement in:

- Protein Interactions: Its presence affects the solubility and structural properties of proteins, impacting gel formation and water binding capabilities .

- Metabolic Pathways: Interaction with enzymes such as glycine N-acyltransferase highlights its role in fatty acid metabolism and energy production.

N-Acetylglycine shares structural similarities with several other compounds classified under N-acyl-alpha amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetylaspartic Acid | C4H7NO4 | Contains an additional carboxylic acid group |

| N-Acetylcysteine | C5H9NO3S | Contains sulfur; involved in antioxidant activity |

| N-Acetylglutamic Acid | C5H8N2O4 | Involved in neurotransmission; contains an additional amino group |

| N-Acetylleucine | C6H11NO2 | Larger side chain; important for protein synthesis |

| N-Ethylglycine | C4H9NO2 | Ethyl group instead of an acetyl group; different metabolic pathways |

N-Acetylglycine's unique combination of properties makes it particularly interesting for biochemical studies and applications in drug development compared to these similar compounds. Its role as a metabolite and its involvement in protein modification processes further underscore its significance in biological systems.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Farooq A, Shahazadi L, Bajda M, Ullah N, Rauf A, Shahzad SA, Khan AF, Ashraf M, Yar M. Organocatalyzed Novel Synthetic Methodology for Highly Functionalized Piperidines as Potent α-Glucosidase Inhibitors. Arch Pharm (Weinheim). 2016 Sep;349(9):724-32. doi: 10.1002/ardp.201600045. Epub 2016 Aug 4. PubMed PMID: 27489132.

3: Kocisek J, Piekarski DG, Delaunay R, Huber BA, Adoui L, Martín F, Alcamí M, Rousseau P, Domaracka A, Kopyra J, Díaz-Tendero S. N-Acetylglycine Cation Tautomerization Enabled by the Peptide Bond. J Phys Chem A. 2015 Sep 17;119(37):9581-9. doi: 10.1021/acs.jpca.5b06009. Epub 2015 Sep 3. PubMed PMID: 26243533.

4: Lennerz BS, Vafai SB, Delaney NF, Clish CB, Deik AA, Pierce KA, Ludwig DS, Mootha VK. Effects of sodium benzoate, a widely used food preservative, on glucose homeostasis and metabolic profiles in humans. Mol Genet Metab. 2015 Jan;114(1):73-9. doi: 10.1016/j.ymgme.2014.11.010. Epub 2014 Nov 15. PubMed PMID: 25497115; PubMed Central PMCID: PMC4289147.

5: Bee S, Choudhary N, Gupta A, Tandon P. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach. Biopolymers. 2014 Jul;101(7):795-813. doi: 10.1002/bip.22458. PubMed PMID: 24415066.

6: Boeckx B, Maes G. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. J Phys Chem A. 2012 Mar 1;116(8):1956-65. doi: 10.1021/jp211382u. Epub 2012 Feb 21. PubMed PMID: 22273063.

7: Harper MS, Shen ZA, Barnett JF Jr, Krsmanovic L, Dakoulas EW, Delaney B. Toxicology studies with N-acetylglycine. Food Chem Toxicol. 2010 May;48(5):1321-7. doi: 10.1016/j.fct.2010.02.031. Epub 2010 Feb 25. PubMed PMID: 20188778.

8: Zhao L, Li CJ. Functionalizing glycine derivatives by direct C-C bond formation. Angew Chem Int Ed Engl. 2008;47(37):7075-8. doi: 10.1002/anie.200801367. PubMed PMID: 18671311.

9: Wu L, Burgess K. Syntheses of highly fluorescent GFP-chromophore analogues. J Am Chem Soc. 2008 Mar 26;130(12):4089-96. doi: 10.1021/ja710388h. Epub 2008 Mar 6. PubMed PMID: 18321105.

10: Gasparová R, Lácová M. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules. 2005 Aug 31;10(8):937-60. PubMed PMID: 18007363.

11: Snow JL, Orlova G, Blagojevic V, Bohme DK. Gas-phase ionic syntheses of amino acids: beta versus alpha. J Am Chem Soc. 2007 Aug 15;129(32):9910-7. Epub 2007 Jul 25. PubMed PMID: 17649994.

12: Mehta SK, Kaur K, Sharma S, Bhasin KK. Behavior of acetyl modified amino acids in reverse micelles: a non-invasive and physiochemical approach. J Colloid Interface Sci. 2007 Oct 15;314(2):689-98. Epub 2007 Jun 7. PubMed PMID: 17586520.

13: Kacprzak S, Reviakine R, Kaupp M. Understanding the EPR parameters of glycine-derived radicals: the case of N-acetylglycyl in the N-acetylglycine single-crystal environment. J Phys Chem B. 2007 Feb 1;111(4):811-9. PubMed PMID: 17249825.

14: Volkov A, Coppens P. Calculation of electrostatic interaction energies in molecular dimers from atomic multipole moments obtained by different methods of electron density partitioning. J Comput Chem. 2004 May;25(7):921-34. PubMed PMID: 15027105.

15: Loening NM, Thrippleton MJ, Keeler J, Griffin RG. Single-scan longitudinal relaxation measurements in high-resolution NMR spectroscopy. J Magn Reson. 2003 Oct;164(2):321-8. PubMed PMID: 14511600.

16: Stödeman M, Schwarz FP. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Anal Biochem. 2003 Oct 1;321(1):1-7. PubMed PMID: 12963049.

17: Stödeman M, Schwarz FP. Importance of product inhibition in the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Anal Biochem. 2002 Sep 15;308(2):285-93. PubMed PMID: 12419341.

18: Rios A, Richard JP, Amyes TL. Formation and stability of peptide enolates in aqueous solution. J Am Chem Soc. 2002 Jul 17;124(28):8251-9. PubMed PMID: 12105903.

19: Zhang S, Gorenstein DG. Synchronized adiabatic decoupling. J Magn Reson. 2000 Nov;147(1):110-5. PubMed PMID: 11042053.

20: Zhang S, Gorenstein DG. Adiabatic decoupling sidebands. J Magn Reson. 2000 Jun;144(2):316-21. PubMed PMID: 10828199.